Chichipegenin

Description

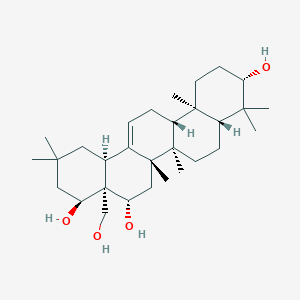

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C30H50O4 |

|---|---|

Poids moléculaire |

474.7 g/mol |

Nom IUPAC |

(3S,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |

InChI |

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1 |

Clé InChI |

CTNHZEZBBGIUJB-XRWCDFGBSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C)O |

SMILES canonique |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

Synonymes |

chichipegenin |

Origine du produit |

United States |

Chemical and Physical Properties

Chichipegenin is scientifically known as Olean-12-ene-3β,16β,22α,28-tetrol. nih.gov Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H50O4 | nih.gov |

| Molecular Weight | 474.7 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 290 - 293 °C | nih.gov |

| IUPAC Name | 8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol | nih.gov |

Biosynthetic Pathways and Metabolic Origins of Chichipegenin

General Triterpenoid (B12794562) Biosynthesis Mechanisms

The formation of all triterpenoids, including chichipegenin, follows a conserved pathway that builds a 30-carbon precursor, squalene (B77637), and then cyclizes it into various polycyclic scaffolds. wikipedia.orgfrontiersin.org

The fundamental building blocks for this compound are five-carbon isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). doi.org In plants, these precursors are synthesized through two main pathways: the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. doi.orgrsc.org Triterpenoid biosynthesis primarily utilizes the MVA pathway. doi.orgplos.org

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). doi.org This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase. doi.org A series of ATP-dependent phosphorylation reactions and a final decarboxylation convert MVA into IPP. plos.orgpharm.or.jp The enzyme isopentenyl pyrophosphate isomerase (IPPI) interconverts IPP and DMAPP, making both units available for the subsequent condensation steps. zmchdahod.org

The key steps and enzymes in the upper mevalonate pathway are summarized below:

| Step | Reactants | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | HMG-CoA |

| 3 | HMG-CoA + 2 NADPH | HMG-CoA reductase (HMGR) | Mevalonic Acid (MVA) |

| 4 | MVA + ATP | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate + ATP | Phosphomevalonate kinase (PMK) | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate + ATP | Diphosphomevalonate decarboxylase (MVD) | Isopentenyl pyrophosphate (IPP) |

| 7 | IPP | IPP isomerase (IPPI) | Dimethylallyl pyrophosphate (DMAPP) |

Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of three isoprenoid units, are joined head-to-head by the enzyme squalene synthase (SS) to produce the linear 30-carbon hydrocarbon, squalene. bohrium.com Squalene is then oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). plos.orgnih.gov

This epoxide is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization cascade that generates the immense structural diversity of triterpenoids. frontiersin.orgwikipedia.org For the synthesis of this compound, the relevant OSC is β-amyrin synthase (BAS). This enzyme folds the 2,3-oxidosqualene substrate and initiates a series of concerted cation-pi cyclizations and rearrangements, ultimately forming the pentacyclic oleanane (B1240867) skeleton in the form of β-amyrin. bohrium.comresearchgate.net This oleanane framework is the direct precursor that undergoes further modifications to yield this compound. bohrium.com

Isoprenoid Pathway Precursors (e.g., Mevalonic Acid)

Specific Enzymatic Steps and Gene Clusters Implicated in this compound Biosynthesis

While the specific genes and enzymes from Myrtillocactus geometrizans responsible for this compound synthesis have not been fully isolated and characterized, the biosynthetic steps can be inferred based on the structure of the final molecule and established knowledge from other plant species. plos.orgresearchgate.netfrontiersin.org The structure of this compound (olean-12-ene-3β,16β,22α,28-tetrol) reveals that its synthesis requires four distinct oxidation steps on the β-amyrin backbone. mdpi.com

These regio- and stereo-specific hydroxylations are catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgbeilstein-journals.org These enzymes are known to be the primary drivers of structural diversification in triterpenoid pathways. frontiersin.orgfrontiersin.org Specifically, enzymes from the CYP716 family have been repeatedly shown to oxidize the oleanane skeleton at various carbon positions, including C-28, C-2, and C-16. plos.orgnih.gov Therefore, it is hypothesized that a series of specific CYP716 enzymes, or related CYPs, in M. geometrizans catalyze the sequential hydroxylation of β-amyrin to produce this compound.

The proposed enzymatic steps are:

β-amyrin synthesis : Catalyzed by a β-amyrin synthase (an OSC).

C-28 oxidation : A CYP716 enzyme hydroxylates the C-28 methyl group to form erythrodiol (B191199). This is often a multi-step oxidation leading to a carboxylic acid (oleanolic acid), but the pathway to this compound retains a primary alcohol at this position. plos.orgnih.gov

C-16 hydroxylation : A second, specific CYP enzyme introduces a hydroxyl group at the C-16 position.

C-22 hydroxylation : A third, specific CYP enzyme adds a hydroxyl group at the C-22 position.

In many plants, the genes for specialized metabolic pathways, including those for triterpenoids, are organized into biosynthetic gene clusters. frontiersin.orgnih.gov This co-localization facilitates the co-regulation and inheritance of the pathway genes. While such clusters have been identified for triterpenoid synthesis in species like oat and tomato, it remains to be determined whether the genes for this compound biosynthesis are similarly clustered in the Myrtillocactus geometrizans genome. frontiersin.orgresearcher.life

Comparative Analysis of Biosynthetic Routes in Myrtillocactus geometrizans and Related Species

The Cactaceae family is a rich source of diverse triterpenoids, and comparative analysis suggests that the evolution of varied metabolic pathways has been a key driver of this chemical diversity. mdpi.com

The isolation of a wide array of triterpenes and sterols from columnar cacti, including Myrtillocactus geometrizans and its relatives like Polaskia chichipe and Lemaireocereus chichipe, points towards unique enzymatic capabilities within this plant family. mdpi.comtroutsnotes.com The presence of compounds with unusual oxidation patterns, such as this compound and myrtillogenic acid, suggests that the ancestral triterpenoid pathway has undergone significant modification and diversification. mdpi.com This is primarily attributed to the expansion and functional divergence of enzyme families like the cytochrome P450s, which provide a molecular toolkit for decorating the basic oleanane skeleton in myriad ways. frontiersin.orgfrontiersin.org The existence of uncommon sterol intermediates in cacti further supports the hypothesis that these plants possess modified metabolic pathways compared to more broadly studied model organisms. mdpi.com

The vast chemodiversity of triterpenoids observed in Cactaceae arises from the combinatorial nature of their biosynthesis. frontiersin.orgmdpi.com A limited number of core skeletons, such as β-amyrin (oleanane), are produced by OSCs. These skeletons then serve as substrates for a suite of "decorating" enzymes, primarily CYPs and subsequently glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org

Intermediates in the this compound pathway can be shunted into other pathways to produce different final products. For example, the intermediate erythrodiol (olean-12-ene-3β,28-diol) can be further oxidized at different positions by different P450s to generate a range of di- or tri-hydroxylated triterpenes. If the C-28 position is fully oxidized to a carboxylic acid, the precursor becomes oleanolic acid, which is itself the parent compound for another large family of saponins (B1172615) found in many plants. plos.orgresearchgate.net The presence of related compounds like this compound, longispinogenin, and myrtillogenic acid within the same or related cactus species demonstrates how the evolution of new P450 activities acting on common intermediates like β-amyrin contributes directly to the chemical diversification and ecological adaptation of the Cactaceae family. mdpi.comtroutsnotes.com

Pharmacological Research on Chichipegenin and Analogues Preclinical in Vitro and in Vivo Models

Anti-Inflammatory Activities and Mechanistic Studies

Chichipegenin, an oleanane-type triterpene isolated from Myrtillocactus geometrizans, has been a subject of pharmacological investigation to validate its traditional use as an anti-inflammatory agent. researchgate.netresearchgate.net Preclinical studies using established in vivo and in vitro models have explored its potential to suppress inflammation and elucidated the underlying molecular mechanisms.

Animal models that mimic the physiological and cellular aspects of acute inflammation are crucial for the preclinical evaluation of new anti-inflammatory compounds. d-nb.info Two standard and widely used models are the carrageenan-induced paw edema test in rats and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. researchgate.netnih.gov

The carrageenan-induced paw edema model is a classic test for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. nih.govcarloscespedes.clnih.gov The injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by the release of mediators like histamine (B1213489) and serotonin (B10506) in the first phase, followed by the production of prostaglandins (B1171923) in the second phase. nih.gov

In a study evaluating the anti-inflammatory properties of compounds isolated from Myrtillocactus geometrizans, this compound was tested in this model. researchgate.netresearchgate.net However, the research found that this compound did not reduce carrageenan-induced rat paw edema. researchgate.netresearchgate.net In contrast, other compounds isolated from the same plant, the sterols peniocerol (B1253727) and macdougallin (B1260210), did show activity in this specific model. researchgate.netresearchgate.net

The TPA-induced mouse ear edema model is another standard assay for screening topical and systemic anti-inflammatory agents. thieme-connect.de TPA application induces a significant inflammatory response, including edema, which is mediated by the synthesis of eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. rsc.org

In contrast to its inactivity in the carrageenan model, this compound demonstrated significant anti-inflammatory effects in the TPA-induced mouse ear edema assay. researchgate.netresearchgate.net The compound inhibited the TPA-induced edema in a dose-dependent manner. researchgate.netresearchgate.net The potency of this compound was found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.netresearchgate.net

| Compound | ED₅₀ (μmol/ear) |

|---|---|

| This compound | 1.1 |

| Indomethacin (Reference) | 0.9 |

The anti-inflammatory action of compounds is often attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory cascade. The arachidonic acid pathway, which includes cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary target for many anti-inflammatory drugs. d-nb.info

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govmdpi.com COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. researchgate.netnih.gov

While direct enzymatic inhibition studies on isolated this compound are not extensively documented in the reviewed literature, research on extracts from its source plant, Myrtillocactus geometrizans, provides insight. An in vitro study using a COX colorimetric inhibitor screening assay evaluated the effect of microencapsulated garambullo (M. geometrizans) extract on both COX-1 and COX-2 enzymes. mdpi.com The results showed that the extract was capable of inhibiting both isoforms. mdpi.com The bioaccessibility of this inhibitory activity was notably high for the microencapsulated forms. mdpi.com These findings suggest that constituents within the plant, which includes this compound, target the COX pathway, which is consistent with the positive results observed in the TPA model. researchgate.netmdpi.com

| Enzyme | Inhibition (%) by GA Microcapsules | Inhibition (%) by SPI Microcapsules |

|---|---|---|

| COX-1 | 39.14 | 38.99 |

| COX-2 | 41.43 | 42.89 |

The 5-lipoxygenase (5-LOX) enzyme is another critical component of the arachidonic acid cascade, responsible for synthesizing leukotrienes. Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases. Substances that inhibit the 5-LOX pathway are considered valuable for anti-inflammatory therapy. rsc.org

The positive activity of this compound in the TPA-induced edema model suggests a possible interaction with the lipoxygenase pathway, as this model is sensitive to LOX inhibitors. rsc.org However, based on the reviewed scientific literature, there are currently no available in vitro studies that have specifically evaluated the direct inhibitory effect of purified this compound on the 5-LOX enzyme.

Molecular Targets and Signaling Pathways

Myeloperoxidase (MPO) and Phospholipase A2 (PLA2) Interactions

Research into the specific interactions of this compound with myeloperoxidase (MPO) and phospholipase A2 (PLA2) is an emerging area. While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, its anti-inflammatory properties suggest a potential modulatory role on these key inflammatory enzymes.

MPO is a peroxidase enzyme abundantly expressed in neutrophils, which plays a critical role in the innate immune defense by producing hypochlorous acid. However, excessive MPO activity is implicated in tissue damage during chronic inflammatory conditions.

Phospholipase A2 (PLA2) comprises a group of enzymes that hydrolyze phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory eicosanoids. nih.govebi.ac.uk The activity of PLA2 is crucial in initiating the inflammatory cascade. nih.govebi.ac.uk Some studies have shown that both cytosolic and secretory PLA2 isoforms are involved in the generation of inflammatory mediators. nih.gov

Although direct evidence of this compound's effect on MPO and PLA2 is limited, its documented anti-inflammatory activity in preclinical models, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, points towards a potential mechanism involving the modulation of inflammatory pathways where these enzymes are pivotal. researchgate.net Further investigation is required to elucidate the precise nature of this compound's interactions with MPO and PLA2.

Inducible Nitric Oxide Synthase (iNOS) Regulation

The regulation of inducible nitric oxide synthase (iNOS) is a critical aspect of the inflammatory response. nih.govwikipedia.orgnih.gov iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. wikipedia.org While basal levels of NO are essential for functions like vasodilation and neurotransmission, the overproduction of NO by iNOS during inflammation can contribute to tissue damage and the pathogenesis of various inflammatory diseases. nih.govnih.gov

The expression and activity of iNOS are tightly regulated by various inflammatory mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.com These cytokines can induce the transcription of the iNOS gene, leading to a sustained and high-level production of NO. mdpi.complos.org

While direct studies on this compound's effect on iNOS regulation are not extensively documented, its established anti-inflammatory properties suggest a potential for indirect modulation. By potentially inhibiting the production or signaling of pro-inflammatory cytokines that induce iNOS, this compound could indirectly suppress the excessive production of NO in inflammatory settings. However, dedicated studies are necessary to confirm and characterize the specific effects of this compound on iNOS expression and activity.

Interference with Eicosanoid Mediators

Eicosanoids are a class of lipid signaling molecules derived from the oxygenation of 20-carbon fatty acids, primarily arachidonic acid. jpp.krakow.plopenaccessjournals.com They play a crucial role in mediating inflammatory responses. openaccessjournals.comuj.edu.pl The synthesis of eicosanoids is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. openaccessjournals.com Subsequently, arachidonic acid is metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a wide array of pro-inflammatory mediators such as prostaglandins and leukotrienes. openaccessjournals.com

Research suggests that the anti-inflammatory activity of this compound may be partly attributable to its interference with eicosanoid mediators. researchgate.net Although the precise mechanisms are still under investigation, it is hypothesized that this compound may modulate the activity of enzymes involved in the eicosanoid synthesis pathway or interfere with the signaling of these inflammatory molecules. researchgate.net Further research is needed to fully elucidate the specific interactions of this compound with the complex network of eicosanoid mediators. caymanchem.com

Cytotoxic and Anticancer Activities

Effects on Cancer Cell Line Viability and Proliferation (e.g., human cancer cell lines)

Studies have investigated the cytotoxic effects of this compound and related compounds on various human cancer cell lines. researchgate.netresearchgate.net However, research indicates that this compound itself did not exhibit significant cytotoxic activity against the tested cell lines. researchgate.net

In a study evaluating compounds isolated from Myrtillocactus geometrizans, this compound, along with the sterols peniocerol and macdougallin, was tested for cytotoxicity against several human cancer cell lines. researchgate.netresearchgate.net While peniocerol and macdougallin demonstrated moderate cytotoxic activities, this compound was found to be inactive. researchgate.net The tested cell lines included:

U251: Human glioblastoma cell line

PC-3: Human prostate adenocarcinoma cell line

K562: Human chronic myelogenous leukemia cell line

HCT-15: Human colorectal adenocarcinoma cell line

MCF-7: Human breast adenocarcinoma cell line

SKLU-1: Human lung adenocarcinoma cell line

The lack of significant cytotoxic effects of this compound in these assays suggests that its primary biological activities may lie in other areas, such as anti-inflammatory processes, rather than direct cancer cell killing. researchgate.net It is important to note that the cytotoxic potential of natural compounds can vary significantly depending on the cell line and the specific experimental conditions. bmrat.orgnih.gov

Table 1: Cytotoxicity of this compound and Analogues on Human Cancer Cell Lines

| Compound | U251 (IC₅₀ in μM) | PC-3 (IC₅₀ in μM) | K562 (IC₅₀ in μM) | HCT-15 (IC₅₀ in μM) | MCF-7 (IC₅₀ in μM) | SKLU-1 (IC₅₀ in μM) |

|---|---|---|---|---|---|---|

| This compound | >100 | >100 | >100 | >100 | >100 | >100 |

| Peniocerol | 23.5 | 24.8 | 21.3 | 25.6 | 28.4 | 26.1 |

| Macdougallin | 31.2 | 33.5 | 29.8 | 34.1 | 36.7 | 35.2 |

Data derived from studies on compounds from Myrtillocactus geometrizans. researchgate.net

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. aging-us.comfrontiersin.org The dysregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapy. frontiersin.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. aging-us.comnih.gov

While this compound itself has not been extensively shown to directly induce apoptosis in cancer cells, related compounds and extracts from plants containing this compound have demonstrated pro-apoptotic effects. unam.mx For instance, the phytosterol peniocerol, often isolated alongside this compound, has been shown to induce apoptosis through the activation of caspases and the upregulation of the pro-apoptotic protein Bax. dntb.gov.ua

The induction of apoptosis is a key mechanism for many anti-cancer agents. frontiersin.org This process involves a complex interplay of pro-apoptotic and anti-apoptotic proteins, and its activation can lead to the selective elimination of cancer cells. aging-us.com Further research is needed to determine if this compound, either alone or in combination with other compounds, can modulate apoptotic pathways in cancer cells.

Regulation of Intracellular Signaling Pathways (e.g., NF-κB, AKT, STAT3, mTOR, Caspases)

The progression of cancer is intricately linked to the dysregulation of various intracellular signaling pathways that control cell growth, proliferation, survival, and apoptosis. Key pathways frequently altered in cancer include NF-κB, PI3K/AKT/mTOR, and STAT3.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a significant role in inflammation and cancer by promoting cell survival and proliferation. mdpi.com The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. nih.govmdpi.com Activation of AKT can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. mdpi.com The mTOR protein, a downstream effector of AKT, is a critical controller of protein synthesis and cell growth. nih.govmdpi.com The STAT3 (signal transducer and activator of transcription 3) pathway is another crucial mediator of cell survival and proliferation, and its constitutive activation is observed in many cancers. researchgate.net STAT3 can upregulate the expression of anti-apoptotic proteins like Bcl-2. researchgate.netsemanticscholar.org

Caspases are a family of proteases that are the central executioners of apoptosis. mdpi.com Their activation is a hallmark of apoptotic cell death.

While direct evidence of this compound's effect on these specific signaling pathways is limited, its known anti-inflammatory activity suggests a potential interaction with the NF-κB pathway, which is a key link between inflammation and cancer. researchgate.net The cytotoxic and pro-apoptotic effects observed with its analogue, peniocerol, imply a potential for modulating pathways like PI3K/AKT/mTOR and STAT3, as well as the activation of caspases. dntb.gov.ua However, further dedicated research is required to elucidate the precise molecular targets and mechanisms of action of this compound on these critical intracellular signaling networks in the context of cancer.

Other Documented Biological Activities

This compound has demonstrated significant insecticidal and insect growth-regulating (IGR) activities against major agricultural pests. nih.govnih.gov Research has highlighted its effects on the fall armyworm (Spodoptera frugiperda) and the yellow mealworm (Tenebrio molitor), pests of corn and stored grains, respectively. nih.govresearchgate.net

When tested as part of a methanol (B129727) extract from Myrtillocactus geometrizans, this compound, along with the sterols peniocerol and macdougallin, exhibited IGR activity at concentrations between 5.0 and 50.0 ppm and insecticidal effects at 50 to 300 ppm in diet-based assays. nih.gov The compound appears to have selective effects on development. In S. frugiperda larvae, it noticeably delayed the onset of pupation. nih.gov Conversely, in T. molitor larvae, pupation was shortened, indicating a precocious effect. nih.gov Despite these differing effects on the timing of pupation, emergence of adults was drastically diminished in both species, and the few adults that did emerge often showed significant deformations. nih.gov These findings suggest that this compound and related compounds could be useful as natural insecticidal agents. nih.gov

Table 1: Insecticidal and Growth-Regulatory Effects of this compound

| Target Species | Observed Effect | Effective Concentration (in diet) | Reference |

| Spodoptera frugiperda (Fall Armyworm) | Insecticidal & Insect Growth Regulation (IGR); Delayed pupation | 5.0 - 300 ppm | nih.gov |

| Tenebrio molitor (Yellow Mealworm) | Insecticidal & Insect Growth Regulation (IGR); Shortened pupation; Deformations | 5.0 - 300 ppm | nih.gov |

Computational, or in silico, bioprospection studies have identified this compound as a compound with potential for treating metabolic disorders by interacting with key protein targets. These molecular docking studies predict the binding affinity of a ligand (this compound) to a protein, suggesting a potential biological effect that requires further validation through in vitro and in vivo experiments.

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.com Its overexpression is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. mdpi.com Consequently, inhibiting PTP1B is a significant therapeutic strategy for managing these conditions. In silico studies exploring natural products from Mexican columnar cactaceae have evaluated this compound for its potential to inhibit PTP1B. These computational models suggest that this compound may bind to the enzyme, potentially inhibiting its function and thereby enhancing insulin sensitivity. While specific binding scores from the literature are not detailed here, the inclusion of this compound in these bioprospection analyses points to its recognition as a molecule of interest for PTP1B inhibition.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are crucial regulators of lipid and glucose metabolism, as well as inflammatory responses. PPAR-α is primarily involved in fatty acid catabolism, while PPAR-γ is essential for adipogenesis (fat cell formation) and improving insulin sensitivity. The modulation of these receptors by ligands is a key mechanism for treating metabolic diseases. In silico docking studies have investigated the interaction between this compound and both PPAR-α and PPAR-γ. These studies predict that this compound has the potential to bind to and modulate the activity of these receptors, suggesting a possible role in the management of metabolic disorders.

Neurodegenerative diseases like Alzheimer's are a growing health concern, and there is a continuous search for new neuroprotective agents. Some therapeutic strategies involve the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of specific receptors. Recent in silico bioprospection has explored the neuroprotective potential of triterpenes, including this compound. Molecular docking simulations have been used to predict the binding affinity of this compound to targets relevant to neuroprotection, such as AChE and liver X receptors (LXR-α, LXR-β), which are also studied for their neuroprotective effects. These computational analyses suggest that this compound may possess the ability to interact with these key proteins, indicating a potential, yet to be experimentally confirmed, for use in developing treatments for neurodegenerative conditions.

Neuroprotective Potential (In Silico Bioprospection)

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. nih.gov Research into natural products has identified various oleanane-type triterpenes as potential AChE inhibitors. researchgate.net

While direct experimental data on this compound's AChE inhibitory activity is not extensively documented in publicly available literature, studies on closely related oleanane (B1240867) triterpenoids suggest that this class of compounds holds promise. For instance, a study on oleanolic acid derivatives revealed that specific structural modifications can lead to potent AChE inhibition. mdpi.com One such derivative, 2,3-indolo-oleanolic acid, demonstrated significant activity against AChE with a half-maximal inhibitory concentration (IC₅₀) value of 0.78 µM. mdpi.com

Another study investigating an oleanane-type triterpene ester, abubidentin A, reported high inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values of 38.13 ± 0.07 µg/mL and 32.68 ± 0.37 µg/mL, respectively. peerj.com Furthermore, research on oleanane-type triterpenes from Terminalia arjuna has demonstrated their marked AChE inhibitory potential through bioautography tests. preprints.org Molecular docking studies suggest that these compounds bind with high affinity to the active site of AChE. preprints.org The inhibitory activity of these triterpenoids highlights the potential of the oleanane scaffold, shared by this compound, as a basis for the development of new AChE inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Oleanane Triterpenoids and Analogues

| Compound | AChE IC₅₀ | Source Organism/Method | Reference |

|---|---|---|---|

| 2,3-Indolo-oleanolic acid | 0.78 µM | Synthesis | mdpi.com |

| Abubidentin A | 38.13 ± 0.07 µg/mL | Abutilon bidentatum | peerj.com |

This table presents data for analogues of this compound to illustrate the potential activity of the oleanane triterpenoid (B12794562) class.

Liver X Receptors (LXR-α, LXR-β) Modulation

Liver X receptors (LXRs), comprising LXR-α (NR1H3) and LXR-β (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. wikipedia.org They are considered promising therapeutic targets for metabolic diseases such as atherosclerosis. mdpi.com LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. wikipedia.org

Direct studies on this compound's interaction with LXRs are limited. However, research on oleanolic acid, a structurally similar oleanane triterpenoid, and its derivatives indicates that this class of compounds can modulate LXR activity. mdpi.com Oleanolic acid itself has been shown to exert pharmacological effects through the modulation of various metabolic nuclear receptors, including LXRs. mdpi.com This modulation can influence lipid and glucose metabolism, which is a key function of LXR signaling. mdpi.com

A computational docking study explored the potential of triterpenes from Mexican columnar cactaceae, the plant family from which this compound is isolated, to act as ligands for LXR-α and LXR-β. mdpi.com The study suggested that triterpenes can bind to the ligand-binding sites of both LXR isoforms, indicating their potential as modulators. mdpi.com The development of selective LXR modulators is of great interest, as it could offer therapeutic benefits while minimizing potential side effects associated with the activation of certain metabolic pathways. dntb.gov.ua For example, gene-selective LXR modulators have been developed that activate the expression of genes involved in cholesterol efflux, like ABCA1, with minimal effect on genes promoting triglyceride synthesis. dntb.gov.ua

The potential for oleanane triterpenoids to modulate LXR-α and LXR-β suggests that this compound may also possess such activity, warranting further investigation to elucidate its specific effects and therapeutic potential in metabolic disorders.

Table 2: Investigated Modulatory Effects of Oleanane Triterpenoids on Liver X Receptors (LXRs)

| Compound/Analogue | Receptor Target(s) | Observed/Predicted Effect | Research Model | Reference |

|---|---|---|---|---|

| Oleanolic Acid | LXR-α, LXR-β | Pharmacological modulation | Literature Review | mdpi.com |

| Triterpenes (from Cactaceae) | LXR-α, LXR-β | Potential binding affinity | In Silico Docking | mdpi.com |

This table summarizes the broader findings for the oleanane triterpenoid class, suggesting the potential for this compound to have similar activities.

Structure Activity Relationship Sar Studies and Molecular Modeling of Chichipegenin

Elucidation of Key Structural Features for Biological Activity

The biological activities of chichipegenin and related triterpenoids are not arbitrary but are dictated by specific structural motifs. ontosight.aicimap.res.in The core oleanane (B1240867) skeleton, the pattern of hydroxylation, and the presence of unsaturation or lactone moieties are all critical determinants of the compound's pharmacological profile. ontosight.aibibliotekanauki.plsemanticscholar.org

This compound is built upon the oleanane skeleton, a pentacyclic triterpenoid (B12794562) framework that provides a rigid and complex three-dimensional structure. ontosight.aibibliotekanauki.pl This scaffold serves as the foundation for the attachment of various functional groups that fine-tune its biological effects. The great diversity of β-amyrin derivatives, from which oleananes are derived, stems mainly from different hydroxylation patterns, the position of double bonds, and the level of oxidation. bibliotekanauki.pl

The specific placement of hydroxyl (-OH) groups on this skeleton is a crucial factor influencing this compound's activity. These hydroxyl groups, typically found at positions such as C-3, C-16, C-22, C-28, and C-30, contribute to the molecule's polarity and its ability to form hydrogen bonds with biological targets. bibliotekanauki.plontosight.ai For instance, studies on various oleanane-type triterpenoids have highlighted that the presence and stereochemistry of hydroxyl groups can significantly impact activities like anti-inflammatory and cytotoxic effects. ontosight.ainih.gov Specifically, research on poterinasides, a group of pentacyclic triterpenoid saponins (B1172615), revealed that 3α-OH, 21α-OH, and 30-OH groups were found to enhance hepatoprotective and anti-inflammatory activities. acs.orga-z.lu

The oxidation pattern in ring E of oleanane triterpenes also appears to be a pivotal factor in controlling the affinity of these compounds for their targets. semanticscholar.org The presence of hydroxyl, ketone, carboxylic acid, or lactone groups in this ring can be important for the selectivity of their biological actions. semanticscholar.org

| Position of Hydroxyl Group | Observed Effect on Biological Activity | Reference |

|---|---|---|

| C-3 | Essential for various biological activities; modification can alter potency. mdpi.com | mdpi.com |

| C-16 | Contributes to the specific biological profile. ontosight.airesearchgate.net | ontosight.airesearchgate.net |

| C-21 | Enhances hepatoprotective and anti-inflammatory activities. acs.orga-z.lu | acs.orga-z.lu |

| C-22 | A key position for substitution, influencing activity. ontosight.airesearchgate.net | ontosight.airesearchgate.net |

| C-28 | Often a site for glycosylation or oxidation to a carboxylic acid, which is essential for certain cytotoxic activities. mdpi.com | mdpi.com |

| C-30 | Hydroxylation at this position can strengthen hepatoprotective and anti-inflammatory effects. acs.orga-z.lu | acs.orga-z.lu |

The presence and position of double bonds (unsaturation) within the ring structure of oleanane triterpenoids are also significant for their biological activity. The typical olean-12-ene (B1638996) structure features a double bond between carbons 12 and 13. bibliotekanauki.pl Modifications to this, such as the introduction of an α,β-unsaturated carbonyl group, have been shown to increase the reactivity of oleanolic acid derivatives towards cellular targets, thereby enhancing their anti-tumor activity. researchgate.net

Furthermore, the formation of lactone rings, which are cyclic esters, can significantly alter the biological properties of triterpenoids. The oxidation pattern in rings D and E, along with the presence of lactones, has been shown to contribute to the biological activities of Cactaceae triterpenes. semanticscholar.org

Significance of Oleanane Skeleton and Hydroxylation Patterns (e.g., C-3, C-16, C-22, C-28, C-30)

Computational Approaches in SAR Analysis

To further unravel the intricate structure-activity relationships of this compound, computational methods have become indispensable tools. These in silico approaches allow for the prediction and rationalization of a compound's biological activity, guiding further experimental studies. researchgate.netgoogle.co.ukresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target protein). nih.govnih.gov This method is instrumental in understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. tainstruments.comnih.gov For triterpenoids, docking studies have been successfully used to suggest high binding affinities to various human receptors, thereby explaining their immunomodulatory and anti-inflammatory activities. cimap.res.innih.gov The results of docking studies can reveal key pharmacophore fragments and help interpret binding energies. mdpi.com For instance, in silico studies on other triterpenoids have shown that they can interact with the active sites of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. a-z.lunih.gov Such studies provide a molecular-level hypothesis for the observed biological effects of this compound. google.co.ukdntb.gov.ua

| Triterpenoid | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Ursolic acid and Lupeol | NF-kappaB p52, TNF-alpha, COX-2 | High binding affinity suggested immunomodulatory and anti-inflammatory activity. | cimap.res.innih.gov |

| Oleanane and Ursane (B1242777) derivatives | Human Carboxylesterase 1 (hCE1) | Identified potent competitive inhibitors, providing insights for designing selective inhibitors. | frontiersin.org |

| Betulin-based triterpenoids | α/β-hydrolase domain containing 12 (ABHD12) | Disclosed important structural features required for ABHD12 inhibition. | plos.orgplos.org |

| Poterinasides | SIRT1 and COX-2 | Docking results were consistent with experimental structure-activity relationships for hepatoprotective and anti-inflammatory activities. | acs.orga-z.lu |

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgphmethods.netnih.gov QSAR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. cimap.res.infrontiersin.org

For triterpenoids, QSAR studies have been employed to correlate molecular descriptors with activities such as immunomodulatory effects and nematicidal activity. cimap.res.innih.govphmethods.net These models can help to identify the key structural features that are most influential on a particular biological outcome. For example, a QSAR study on triterpenoid saponin (B1150181) analogues indicated that the carboxyl group at position C-28 of the aglycone is crucial for nematicidal activity. phmethods.net Such analyses can guide the synthesis of more potent and selective this compound analogues. science.gov

Pharmacophore modeling is a powerful method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. plos.orgplos.orgresearchgate.net By analyzing a set of active molecules, a pharmacophore model can be generated that represents the key steric and electronic features necessary for interaction with a specific biological target.

For triterpenoids, pharmacophore models have been constructed based on SAR data to identify crucial features for inhibitory activity against specific enzymes. plos.orgplos.org For example, a pharmacophore model for ABHD12 inhibitors identified a pentacyclic triterpene backbone with a carboxyl group at position 17, a small hydrophobic substituent at position 4, and a hydrogen bond donor or acceptor at position 3 as being critical for activity. plos.org Conformational analysis, which studies the different spatial arrangements of a molecule, is an integral part of pharmacophore discovery, as the bioactive conformation of a molecule is not always its lowest energy state. These models are invaluable for virtual screening of compound libraries to discover new lead structures and for designing novel derivatives of this compound with enhanced therapeutic properties. acs.orga-z.luresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Comparative SAR with Related Triterpenoids and Sterols

The biological activity of this compound, an oleanane-type triterpene, can be better understood through comparative structure-activity relationship (SAR) studies with other structurally related triterpenoids and sterols. These comparisons help to elucidate the key structural features responsible for specific biological effects, such as anti-inflammatory and cytotoxic activities.

Detailed Research Findings

Research has shown that this compound, along with the sterols peniocerol (B1253727) and macdougallin (B1260210), all isolated from Myrtillocactus geometrizans, exhibit anti-inflammatory properties. researchgate.netresearchgate.net In a study using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, all three compounds demonstrated dose-dependent inhibitory effects. researchgate.netresearchgate.net Notably, the sterol peniocerol was identified as the most potent of the three in this particular assay. researchgate.netresearchgate.net

However, the anti-inflammatory activity did not translate uniformly across different models. In the carrageenan-induced rat paw edema model, only peniocerol and macdougallin were effective at reducing inflammation, while this compound showed no significant activity. researchgate.netresearchgate.net This suggests that the structural differences between the oleanane skeleton of this compound and the steroidal structures of peniocerol and macdougallin are critical for efficacy in this specific inflammatory pathway.

Furthermore, when evaluated for cytotoxicity against human cancer cell lines, a clear distinction emerged. Peniocerol and macdougallin displayed cytotoxic effects, whereas this compound did not. researchgate.netresearchgate.net This finding underscores that the structural features of the sterols are essential for this type of biological activity, features that are absent in the this compound scaffold.

The comparison with other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, also provides valuable SAR insights. scielo.brnih.gov These triterpenoids share the same basic carbon skeleton but differ in the substitution patterns on their rings. For instance, the presence and position of hydroxyl and carboxyl groups can significantly influence their biological activities, including anti-inflammatory and anticancer effects. nih.govresearchgate.net The structural nuances between different types of triterpenoid skeletons, such as oleanane versus ursane types, can also lead to different biological outcomes. researchgate.net

Molecular modeling studies on sterols like cholesterol and ergosterol, though not directly involving this compound, offer insights into how these molecules interact with cell membranes, a likely target for their biological effects. nih.govbiorxiv.orgbiorxiv.org These studies reveal that the planarity of the sterol ring system and the conformation of the side chain are crucial for their ordering effect on the phospholipid acyl chains of the membrane. nih.govbiorxiv.org For example, cholesterol, with a more planar ring system, has a stronger impact on phospholipid properties compared to ergosterol. biorxiv.orgbiorxiv.org These findings suggest that the three-dimensional shape and rigidity of the fused ring system in both triterpenoids and sterols are key determinants of their interaction with biological membranes and, consequently, their activity.

Data Tables

The following tables summarize the comparative biological activities of this compound and related compounds.

Table 1: Comparative Anti-inflammatory Activity

| Compound | Chemical Class | TPA-induced Mouse Ear Edema Inhibition | Carrageenan-induced Rat Paw Edema Inhibition |

| This compound | Oleanane Triterpenoid | Yes | No |

| Peniocerol | Sterol | Yes (Most Active) | Yes |

| Macdougallin | Sterol | Yes | Yes |

Data sourced from studies on compounds isolated from Myrtillocactus geometrizans. researchgate.netresearchgate.net

Table 2: Comparative Cytotoxic Activity

| Compound | Chemical Class | Cytotoxicity against Human Cancer Cell Lines |

| This compound | Oleanane Triterpenoid | No |

| Peniocerol | Sterol | Yes |

| Macdougallin | Sterol | Yes |

Data based on in vitro studies. researchgate.netresearchgate.net

Synthetic Methodologies and Chemical Modifications of Chichipegenin

Strategies for the Total Synthesis of Oleanane (B1240867) Triterpenoids

The total synthesis of pentacyclic triterpenoids like those in the oleanane family is a formidable challenge in organic chemistry due to their complex, stereochemically rich structures. These syntheses are often lengthy, multistep processes that serve as a platform for demonstrating the power of modern synthetic methods.

Key strategies in the total synthesis of oleanane-type frameworks often involve:

Biomimetic Cascade Cyclizations: Inspired by the natural biosynthesis from squalene (B77637), chemists have developed methods that use a series of cyclization reactions to construct the polycyclic core in a single, efficient step. bibliotekanauki.pl For instance, the synthesis of seco-C-oleanane has been achieved through a stepwise, controlled radical cascade cyclization, demonstrating a method to form the fused ring system. researchgate.net

Stepwise Ring Construction: More traditional approaches build the five-ring system in a sequential manner. This can involve Diels-Alder reactions, aldol (B89426) condensations, and other classic carbon-carbon bond-forming reactions to assemble the rings one or two at a time. A bioinspired reductive aldol reaction has been used to establish the abeo-11(12 → 13)-oleanane framework, showcasing a strategy to create rearranged oleanane skeletons. acs.org

Late-Stage C-H Functionalization: A powerful modern strategy involves creating the basic oleanane skeleton and then selectively introducing functional groups, such as hydroxyl groups, at specific carbon atoms through C-H activation/oxidation reactions. This approach was utilized in the facile synthesis of several oleanane-type pentacyclic triterpenoids, including chichipegenin, starting from the abundant oleanolic acid. researchgate.netresearchgate.net This method highlights the efficiency of targeting specific C-H bonds to install the desired oxidation pattern found in natural products like this compound.

Semisynthetic Approaches to this compound Derivatives

Given the complexity of total synthesis, semisynthesis—the chemical modification of a readily available natural product—is the most common and practical approach for producing this compound derivatives. Starting with this compound isolated from natural sources or other abundant triterpenoids like oleanolic acid, chemists can perform targeted modifications to explore structure-activity relationships. mdpi.comresearchgate.net

This compound possesses several hydroxyl (-OH) groups that are primary targets for chemical modification. mdpi.comresearchgate.net These reactive groups can be readily converted into esters (acylation) or ethers, or they can serve as attachment points for sugar moieties (glycosylation). encyclopedia.pubmsu.edulibretexts.org

Acylation: This process involves reacting the hydroxyl groups with an acylating agent (like an acid chloride or anhydride) to form esters. This modification can alter the compound's polarity, solubility, and ability to interact with biological targets.

Glycosylation: The attachment of sugar units to the triterpenoid (B12794562) core to form saponins (B1172615) is a key modification. In nature, many this compound derivatives exist as glycosides. researchgate.netresearchgate.net Laboratory glycosylation allows for the synthesis of novel saponins with different sugar types and linkages. For example, various this compound glycosides have been isolated and characterized, revealing sugar units attached at different positions of the aglycone. researchgate.netrsc.orgresearchgate.net

Below is a table of some naturally occurring this compound glycosides, illustrating the diversity of sugar modifications.

| Compound Name | Attached Sugars | Reference |

| This compound 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside | Rhamnose, Glucose | researchgate.net |

| This compound 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside | Glucose, Glucose | researchgate.net |

| Alternoside II (Sodium Salt) | researchgate.net | |

| Pittangretoside | researchgate.net |

This table is interactive. Click on the headers to sort.

Beyond modifying the hydroxyl groups, the core carbon skeleton of oleanane triterpenoids can also be chemically transformed. These modifications can dramatically alter the shape and electronic properties of the molecule. Drawing from studies on the closely related oleanolic acid, several types of core transformations are possible: rsc.org

Modifications at C-28: The C-28 primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid. This carboxylic acid can then be converted into amides or esters, introducing new functional groups. rsc.org

Transformations involving the C-12 Double Bond: The double bond between C-12 and C-13 is a reactive site. It can be epoxidized, dihydroxylated, or cleaved. For example, introducing cyano groups and creating a dienone system (as seen in the synthesis of the potent oleanolic acid analogue CDDO) is a powerful modification strategy. nih.govresearchgate.net

Rearrangements of the Skeleton: Under acidic conditions or through specific reactions, the pentacyclic skeleton can undergo rearrangements to form novel frameworks, as demonstrated in the synthesis of abeo-oleanane triterpenoids. acs.org

Modification of Hydroxyl Groups (e.g., Acylation, Glycosylation)

Development of Novel Analogues with Enhanced Bioactivity

The primary goal of synthesizing derivatives of natural products like this compound is to develop new compounds with improved biological activity, selectivity, and pharmacokinetic properties. nih.gov This is achieved through rational design and modern screening techniques.

Rational drug design relies on understanding the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound relates to its biological effect. oncodesign-services.com By systematically synthesizing a series of analogues with specific structural changes and evaluating their activity, researchers can build a model of the key pharmacophore—the essential structural features required for bioactivity. nih.govspu.edu.sy

For oleanane triterpenoids, SAR studies have revealed several key insights: nih.govnih.gov

Importance of A-ring modifications: Introducing electron-withdrawing groups, such as a cyano group at the C-2 position, can significantly enhance cytotoxic activity. nih.gov

Role of the C-12/C-13 double bond: This feature is often important for the inhibitory activity against certain enzymes. nih.gov

Influence of substituents at C-3 and C-28: The nature and length of chains attached at these positions can modulate activity against different biological targets. rsc.orgnih.gov

Although detailed SAR studies focused exclusively on this compound are limited, the principles derived from close analogues like oleanolic and maslinic acid provide a strong foundation for the rational design of new this compound derivatives. nih.govacs.orgbrieflands.com

To explore a wider chemical space more efficiently, researchers employ combinatorial chemistry and high-throughput screening (HTS). scispace.com

Combinatorial Synthesis: This approach allows for the rapid synthesis of large numbers of different compounds (a "library") in parallel. nih.govingentaconnect.com For triterpenoids, a common strategy is to use a core scaffold like oleanolic acid and attach a diverse set of chemical building blocks at reactive sites like the C-3 hydroxyl and C-28 carboxylic acid groups. nih.govingentaconnect.com This creates a library of related compounds with one or two points of diversity.

High-Throughput Screening (HTS): Once a library is synthesized, HTS uses automated, rapid biological assays to test all the compounds for a specific activity. semanticscholar.org This allows for the quick identification of "hits"—compounds that show promising activity. These hits can then be selected for further optimization through more focused SAR studies.

This combination of combinatorial synthesis and HTS has been successfully applied to terpenoid scaffolds to identify derivatives with significantly increased antimalarial activity compared to the parent compounds. nih.govingentaconnect.com

Analytical Methodologies for Isolation, Characterization, and Quantification of Chichipegenin

Extraction and Purification Techniques

The initial step in studying chichipegenin involves its extraction from plant sources and subsequent purification to remove other metabolites.

Solvent extraction is the foundational method for obtaining crude extracts containing this compound from plant material. The choice of solvent is critical and is often performed sequentially to fractionate compounds based on polarity. mdpi.com Dried and powdered plant material, such as from Stenocereus pruinosus or Cissampelos pareira, is subjected to extraction with various organic solvents. mdpi.comnih.gov

Commonly, a defatting step using a nonpolar solvent like n-hexane is first employed to remove lipids. researchgate.net This is followed by extraction with solvents of increasing polarity. For instance, dried plant material may be extracted first with chloroform (B151607) and subsequently with methanol (B129727) to isolate different classes of compounds. nih.gov Other solvents used in the extraction of triterpenoids include ethanol, acetone, and ethyl acetate. mdpi.comnih.gov The resulting crude extracts are then concentrated under reduced pressure using a rotary evaporator to yield a residue for further purification. chula.ac.th

| Solvent System | Purpose | Source |

| Chloroform then Methanol | Sequential extraction of triterpenes and saponins (B1172615). | nih.gov |

| n-Hexane | Defatting of plant material. | researchgate.net |

| Ethyl Acetate | Extraction of moderately polar compounds. | mdpi.comresearchgate.net |

| n-Butanol | Partitioning to isolate crude saponin (B1150181) fractions. | researchgate.net |

| Ethanol, Water, Acetone | Used in single or successive extractions to isolate polyphenols and other compounds. | mdpi.com |

This table illustrates common solvents used in the extraction of triterpenoids like this compound from plant sources.

Following solvent extraction, chromatographic techniques are indispensable for the isolation of pure this compound from the complex crude extract. ijpsjournal.comnih.gov

Column Chromatography (CC) is a primary purification step. nih.gov The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, MCI gel, or Sephadex. mdpi.comjackwestin.com A solvent or a gradient of solvents (the mobile phase) is passed through the column, separating components based on their differential adsorption to the stationary phase. ijpsjournal.com For triterpenoid (B12794562) separation, stationary phases like MCI gel CHP-20 and Sephadex LH-20 have been utilized effectively. mdpi.com

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of column chromatography separations and to assess the purity of fractions. missouri.edu It involves spotting the sample on a plate coated with a thin layer of adsorbent (like silica gel) and developing it in a solvent chamber. jackwestin.comkhanacademy.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds. nih.gov Preparative HPLC is particularly effective for isolating pure this compound. A common setup involves a reversed-phase column, such as an ODS-A (Octadecylsilane) column, with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water. mdpi.com The compound is detected using a UV detector as it elutes from the column. mdpi.com

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Source |

| Column Chromatography | MCI gel CHP-20, Sephadex LH-20 | Gradient solvent systems | Initial fractionation and purification | mdpi.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Separation based on polarity | ijpsjournal.comjackwestin.com |

| Preparative HPLC | YMC-Pack ODS-A (5 µm) | Methanol/Water | Final purification of isolated compounds | mdpi.com |

| Thin-Layer Chromatography | Silica gel | Organic solvents (e.g., Hexane:Ethyl Acetate) | Purity assessment and reaction monitoring | jackwestin.commissouri.edu |

This table summarizes various chromatographic methods employed in the purification of this compound.

Solvent Extraction Methodologies

Spectroscopic Characterization Techniques

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C-NMR (Carbon-13 NMR) reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

DEPT (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR techniques are crucial for establishing the complete structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. researchgate.netHSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. awi.deHMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton. mdpi.comresearchgate.netNOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space. mdpi.comawi.de

Analysis of the NMR spectra of this compound and its derivatives allows for the complete assignment of all proton and carbon signals, confirming its oleanane-12-ene skeleton and the positions of its hydroxyl groups. mdpi.com

| NMR Experiment | Information Provided | Source |

| ¹H-NMR | Chemical shifts and coupling constants of protons. | mdpi.comawi.de |

| ¹³C-NMR | Chemical shifts of carbon atoms. | mdpi.comawi.de |

| DEPT | Differentiates CH, CH₂, and CH₃ carbon signals. | researchgate.net |

| COSY | Shows ¹H-¹H spin-spin couplings. | researchgate.net |

| HSQC | Correlates protons to their directly bonded carbons. | awi.de |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | mdpi.comresearchgate.netawi.de |

| NOESY | Identifies through-space proximity of protons for stereochemistry. | mdpi.comawi.de |

This table outlines the NMR techniques used for the structural elucidation of this compound and related triterpenoids.

Mass spectrometry is used to determine the molecular weight and molecular formula of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com For related compounds, this compound has been identified by comparing its spectroscopic data with literature values. mdpi.com

Tandem Mass Spectrometry (MS/MS or LC/MS²) involves fragmentation of the parent ion to provide structural information about the molecule. researchgate.net

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF/MS) allow for the separation and identification of compounds in a mixture. lasalle.mxsnu.ac.kr UHPLC-qTOF/MS is particularly powerful for the comprehensive profiling of triterpenoids in plant extracts. snu.ac.kr

| Technique | Information Provided | Source |

| HR-ESI-MS | Accurate mass for molecular formula determination. | mdpi.com |

| MS/MS (LC/MS²) | Structural information from fragmentation patterns. | researchgate.net |

| GC-MS | Separation and identification of volatile compounds. | lasalle.mx |

| UHPLC-qTOF/MS | High-resolution separation and mass analysis for profiling. | snu.ac.kr |

This table details the mass spectrometry techniques applied in the analysis of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of key structural features. mdpi.com Specifically, a broad absorption band in the region of 3340-3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, while absorptions around 1590-1650 cm⁻¹ are characteristic of a carbon-carbon double bond (C=C), corresponding to the olefinic bond in the oleanane (B1240867) structure. mdpi.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Source |

| Hydroxyl (-OH) | ~3341 | mdpi.com |

| Olefinic (C=C) | ~1593 | mdpi.com |

| Ester Carbonyl (C=O) | ~1726 (in derivatives) | mdpi.com |

This table presents characteristic Infrared (IR) absorption frequencies for functional groups found in this compound and its derivatives.

Mass Spectrometry (MS, HR-ESI-MS, MS/MS, GC-MS, UHPLC-qTOF/MS)

Quantitative Analysis Methods

The accurate quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical studies, quality control of herbal products, and understanding its pharmacological potential. A range of analytical methodologies has been developed and optimized for this purpose, leveraging the principles of chromatography and mass spectrometry to achieve high sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. researchgate.net For quantitative purposes, the area under a chromatographic peak is proportional to the concentration of the corresponding analyte in the sample. waters.com

The development of a quantitative HPLC method involves several steps, including the selection of an appropriate column and mobile phase, optimization of separation conditions, and validation. jasco-global.com Reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of triterpenoid saponins. researchgate.netsemanticscholar.org

Various detection modalities can be coupled with HPLC for the quantification of this compound:

UV-Vis Detection: This is a common detection method where the detector measures the absorbance of the eluate at a specific wavelength. nih.gov Since many triterpenoids lack a strong chromophore, detection is often performed at low UV wavelengths (around 210 nm). nih.gov Method validation involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). icm.edu.pl

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. semanticscholar.org MS detectors identify and quantify compounds based on their mass-to-charge ratio (m/z). nih.gov This is particularly advantageous for complex matrices where co-eluting impurities might interfere with UV detection. LC-MS methods can be used for the simultaneous quantification of multiple analytes, including this compound and its related compounds. semanticscholar.org

A typical HPLC method for the analysis of this compound would be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity. icm.edu.plmdpi.com

| Parameter | Typical Specification/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nuph.edu.ua |

| Mobile Phase | Gradient of Acetonitrile and Water | jfda-online.com |

| Detection Wavelength | 210-220 nm (for compounds lacking strong chromophores) | nih.gov |

| Linearity (r²) | ≥ 0.999 | mdpi.com |

| Limit of Quantification (LOQ) | Dependent on detector sensitivity (e.g., 0.5 - 1.0 mM) | nih.gov |

| Precision (%RSD) | Intra-day < 5%, Inter-day < 6% | mdpi.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. thermofisher.com For non-volatile compounds like this compound, a chemical derivatization step is required to convert them into volatile analogues before GC analysis. The combination of GC with a mass spectrometer (GC-MS) is a "gold standard" for the positive identification and quantification of substances in complex mixtures. wikipedia.org

In GC-MS, the gas chromatograph separates the derivatized analytes, which then enter the mass spectrometer to be ionized and fragmented. wikipedia.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode. thermofisher.comchromatographyonline.com In these modes, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity by reducing background noise. thermofisher.com

The quantitative GC-MS analysis of this compound would involve:

Extraction of the compound from the sample matrix.

Derivatization to increase volatility (e.g., silylation).

Separation on a capillary GC column. mdpi.com

Detection and quantification using a mass spectrometer in SIM or SRM mode. thermofisher.com

This method is highly specific and has been successfully applied to the analysis of various plant-derived compounds and hormones in biological fluids. lasalle.mxnih.gov

| Parameter | Typical Specification/Value | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) | mdpi.com |

| Derivatization Agent | Trimethylsilyl diazomethane (B1218177) (TMSD) or similar | mdpi.com |

| GC Column | Capillary column (e.g., TG-1MS, 30 m x 0.25 mm) | mdpi.com |

| Ionization Mode | Electron Impact (EI) | mdpi.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) for high selectivity | thermofisher.com |

| Quantification | External or internal standard method with matrix-matched calibration | jasco-global.commdpi.com |

Advanced Spectrometric Approaches for Metabolite Profiling

Metabolite profiling, or metabolomics, aims to comprehensively identify and quantify the complete set of small-molecule metabolites (the metabolome) within a biological sample. nih.govhumanmetabolome.com This systems-level approach is invaluable for understanding the biochemical status of an organism and can be used to quantify this compound in the context of its related metabolic pathways. Mass spectrometry is the core analytical technology for metabolomics due to its high sensitivity, selectivity, and throughput. nih.govsilantes.com

Advanced spectrometric techniques for metabolite profiling often involve the coupling of a separation technique with a high-resolution mass spectrometer (HRMS):

LC-MS/MS: Tandem mass spectrometry (MS/MS) platforms, such as triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), are widely used. thermofisher.comevotec.com These instruments allow for fragmentation of a selected precursor ion to generate product ions, providing structural information and highly selective quantification. nih.gov This technique is essential for distinguishing between isomeric compounds and accurately quantifying metabolites in highly complex samples. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide very high mass accuracy and resolution. This allows for the determination of the elemental composition of an unknown compound from its exact mass, facilitating confident identification. evotec.com HRMS can perform semi-quantification without the need for specific reference standards for every detected metabolite, which is crucial in untargeted metabolomics. evotec.com

Data Analysis: Metabolomics experiments generate vast amounts of data. Specialized bioinformatics tools are used to process this data, which includes peak detection, alignment, normalization, and statistical analysis (e.g., Principal Component Analysis) to identify significant changes in metabolite concentrations between different sample groups. humanmetabolome.comresearchgate.net

These advanced approaches enable not just the quantification of this compound but also the simultaneous analysis of its precursors, derivatives, and other related metabolites, providing a holistic view of its role within the plant's metabolic network. researchgate.netdiva-portal.org

| Platform | Primary Strength | Typical Application | Reference |

|---|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Highest sensitivity and selectivity for targeted quantification (SRM) | Targeted quantification of known metabolites | thermofisher.com |

| LC-MS (Q-TOF) | High resolution and accurate mass for identification and quantification | Untargeted metabolomics, identification of unknown compounds | evotec.com |

| LC-MS (Orbitrap/FT-ICR) | Highest resolution and mass accuracy | In-depth structural elucidation and untargeted profiling | nih.gov |

| GC-MS | Analysis of volatile or derivatized small molecules | Profiling of primary metabolites (amino acids, organic acids) | nih.gov |

Research Gaps, Challenges, and Future Perspectives in Chichipegenin Research

Elucidating Undiscovered Molecular Mechanisms and Intracellular Targets

A primary challenge in chichipegenin research is the incomplete understanding of its molecular-level interactions. While studies have shown that this compound exhibits anti-inflammatory activity in models like TPA-induced mouse ear edema and possesses cytotoxic properties against various cancer cell lines, the precise molecular mechanisms driving these effects remain largely uncharacterized. researchgate.net The specific intracellular proteins or signaling pathways that this compound modulates to exert its bioactivities are not yet identified.

Future research must prioritize the identification of its direct molecular targets. Unraveling these protein-ligand interactions is crucial for understanding its mechanism of action, predicting potential off-target effects, and rationally designing more potent and selective derivatives. nih.gov The challenge lies in the complexity of cellular systems, where a single compound can influence multiple pathways. Advanced biochemical and molecular biology techniques are needed to map the intracellular journey of this compound and identify its binding partners.

Addressing Bioavailability and In Vivo Pharmacokinetics

A significant hurdle for the development of many natural products, including triterpenoids like this compound, is their suboptimal pharmacokinetic profile. vdoc.pub Pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). youtube.com Currently, there is a lack of data on the bioavailability and in vivo pharmacokinetics of this compound. Bioavailability, or the fraction of an administered dose that reaches the systemic circulation, is a critical determinant of a compound's efficacy. youtube.com

It is essential for future research to focus on determining the bioavailability, metabolic fate, and clearance rate of this compound following administration. vdoc.pub Such studies are vital to bridge the gap between promising in vitro results and potential in vivo applications, establishing a clear correlation between laboratory findings and how the compound behaves in a whole organism. vdoc.pub Without this knowledge, it is impossible to establish effective and safe therapeutic regimens.

Potential for Drug Discovery and Development Based on this compound Scaffolds

The inherent biological activities of this compound make its molecular structure, or "scaffold," an attractive starting point for drug discovery and development. arabjchem.orgchula.ac.th The process of drug discovery involves identifying promising compounds and modifying them to enhance their therapeutic properties. ppd.com The anti-inflammatory and cytotoxic effects of this compound position it as a lead compound for developing new anticancer or anti-inflammatory drugs. researchgate.net

The future of this compound in medicine may lie in its use as a template for semi-synthetic derivatives. Medicinal chemists can modify the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties. This approach could lead to the creation of novel drug candidates that retain the beneficial activities of the natural product while overcoming limitations such as poor bioavailability or off-target toxicity. The exploration of structure-activity relationships (SAR) will be fundamental to guide the synthesis of these next-generation compounds.

Sustainable Sourcing and Biotechnological Production of this compound

This compound is naturally sourced from plants, such as the cactus Myrtillocactus geometrizans, which is native to the drylands of Mexico. researchgate.netsci-hub.sescience.gov Reliance on harvesting from wild or cultivated plants raises significant challenges related to sustainability, ecological impact, and supply chain consistency. Over-harvesting can threaten plant populations, while variations in climate and soil can lead to inconsistencies in compound yield and purity. The growing demand for sustainable and responsible sourcing practices further complicates reliance on traditional agriculture. sedex.com

A critical area for future research is the development of sustainable and scalable production methods for this compound. Biotechnological approaches, such as microbial fermentation using engineered yeast or bacteria, or plant cell culture technology, offer a promising alternative. nih.gov By transferring the biosynthetic pathways of this compound into controlled laboratory systems, it may be possible to produce the compound in a consistent, cost-effective, and environmentally friendly manner, ensuring a stable supply for research and potential commercialization. nih.gov

Integration of Omics Technologies for Comprehensive Biological Understanding